molecular formula C26H30N4O2 B2812965 N-(2,5-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide CAS No. 1251552-66-5

N-(2,5-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B2812965
CAS No.: 1251552-66-5
M. Wt: 430.552
InChI Key: SZRKUSKYUDTSJM-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a useful research compound. Its molecular formula is C26H30N4O2 and its molecular weight is 430.552. The purity is usually 95%.
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Biological Activity

N-(2,5-dimethylphenyl)-2-{2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Pyrido[4,3-d]pyrimidine
  • Substituents : Dimethylphenyl and methyl groups
  • Functional Groups : Acetamide and keto groups

This complex structure contributes to its diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structures often exhibit significant anticancer properties. For instance, studies have shown that pyrido[4,3-d]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activating intrinsic apoptotic pathways.
  • Inhibition of Metastasis : Reducing the invasiveness of cancer cells.

A notable study demonstrated that a related compound exhibited an IC50 value of 0.03 mM against certain cancer cell lines, indicating potent activity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have been reported to show activity against a range of pathogens including bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

Pyrido[4,3-d]pyrimidine derivatives have also been linked to anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory response.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar scaffolds have been shown to inhibit various kinases involved in cancer progression.
  • Receptor Modulation : Some studies suggest that these compounds may act as ligands for specific receptors involved in cell signaling pathways.
  • Oxidative Stress Modulation : By reducing oxidative stress markers in cells, these compounds may exert protective effects against cellular damage.

Study 1: Anticancer Screening

A screening study identified a novel anticancer compound from a library that included derivatives similar to the target compound. The results showed significant cytotoxicity against multiple cancer cell lines with a focus on mechanisms involving apoptosis and cell cycle modulation .

Study 2: Antimicrobial Testing

In a series of tests against common bacterial strains (e.g., E. coli and S. aureus), related pyrido[4,3-d]pyrimidine compounds demonstrated minimum inhibitory concentrations (MIC) suggesting effective antimicrobial properties.

Data Summary

Biological ActivityMechanismIC50 / MIC ValuesReference
AnticancerCell cycle arrest0.03 mM
AntimicrobialCell wall synthesis inhibitionVaries by strain
Anti-inflammatoryCytokine inhibitionNot specified

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-methyl-6-[(3-methylphenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-17-6-5-7-21(12-17)14-29-11-10-23-22(15-29)26(32)30(20(4)27-23)16-25(31)28-24-13-18(2)8-9-19(24)3/h5-9,12-13H,10-11,14-16H2,1-4H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRKUSKYUDTSJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC3=C(C2)C(=O)N(C(=N3)C)CC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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